3-甲基萘-1-胺

描述

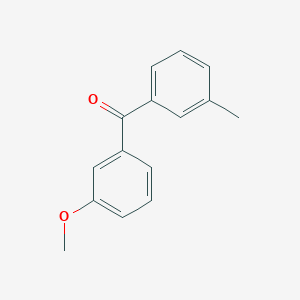

3-Methylnaphthalen-1-amine is a chemical compound that is structurally related to naphthalene, a bicyclic aromatic hydrocarbon, with a methyl group and an amine group attached to the naphthalene framework. While the provided papers do not directly discuss 3-Methylnaphthalen-1-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be informative for understanding 3-Methylnaphthalen-1-amine.

Synthesis Analysis

The synthesis of related amines involves several key steps, including Michael addition and alkylation reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition followed by a stereoselective alkylation to yield the desired product . Similarly, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, involves a Grignard reaction, oxidation, substitution, oximation, and reduction, with the final reduction step optimized for environmental friendliness and high yield .

Molecular Structure Analysis

The molecular structure of amines can be significantly affected by the degree of N-methylation. Sequential N-methylation of diaminonaphthalene derivatives has been shown to modulate both ground- and excited-state oxidation potentials. Inductive effects from monomethylamino substituents decrease the ground-state oxidation potential, while steric effects from dimethylamino substituents increase it due to conformational constraints that limit electron delocalization .

Chemical Reactions Analysis

The reactivity of amines with other chemical groups can lead to a variety of chemical transformations. For example, methylamine has been demonstrated to be an effective reagent for removing a phthaloyl protecting group from nitrogen at room temperature, which is useful in the Gabriel synthesis of primary amines and peptide synthesis . This reactivity is due to the consecutive occurrence of rapid processes, including methylaminolysis and intramolecular catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. The electrochemical and spectroscopic properties of a series of 1,5-diaminonaphthalene derivatives, for example, show that N-methylation affects absorption and emission properties, with excited-state oxidation potentials being lower for monomethylamine derivatives compared to dimethylamino derivatives . These properties are crucial for understanding the behavior of amines in various chemical environments and applications.

科学研究应用

分析方法学

Xia Qiaoling、Xie Fuwei和Wang Sheng(2008年)开发了一种用于测定香烟烟雾中芳香胺(包括3-甲基萘-1-胺)的GC/MS方法。这种方法展示了3-甲基萘-1-胺在分析化学中的作用,特别是在分析香烟烟雾中有害物质方面,表明了它在公共卫生研究中的重要性 (Xia Qiaoling, Xie Fuwei, & Wang Sheng, 2008)。

合成和化学表征

H. Camargo等人(2011年)报道了与3-甲基萘-1-胺相关的化合物的合成和X射线衍射数据,例如1-[N-(甲基)-(3,5-二甲基苯胺基)]甲基萘。这些研究为萘衍生物在材料科学和制药研究中的结构表征和潜在应用提供了见解 (H. Camargo et al., 2011)。

有机合成和化学反应

N. Kozlov和L. I. Basalaeva(2003年)通过涉及2-氨基萘的三组分缩合探索了新的3-芳基-1-甲基苯并[f]喹啉的合成。这突显了萘衍生物在合成复杂有机分子中的实用性,这可能对药物开发和合成化学产生影响 (N. Kozlov & L. I. Basalaeva, 2003)。

先进材料开发

P. Jain、V. Choudhary和I. K. Varma(2002年)合成了用于磷含量环氧树脂的新型芳香基磷酸二胺。这些化合物源自类似的芳香胺前体,展示了萘衍生物在高性能材料开发中的作用,具有潜在应用于航空航天、汽车和电子行业 (P. Jain, V. Choudhary, & I. K. Varma, 2002)。

安全和危害

3-Methylnaphthalen-1-amine is harmful if swallowed and is suspected of causing cancer . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Transaminases, which are important for the production of chiral amines like 3-Methylnaphthalen-1-amine, have seen significant developments in the past two decades . Future directions in this field could involve further exploration of protein engineering and novel transaminase discovery for application in industrial biocatalysis .

属性

IUPAC Name |

3-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAUBISQMFXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500492 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylnaphthalen-1-amine | |

CAS RN |

50870-10-5 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)

![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)